2-Bromo-1-(2-ethoxyphenyl)ethan-1-one (CAS 152074-07-2) is a specialized alpha-bromo ketone characterized by an ortho-ethoxy substitution on the phenyl ring. In industrial and medicinal chemistry, it serves as a critical bifunctional electrophile for the construction of structurally restricted heterocycles, including thiazoles, imidazoles, and triazolo-thiadiazines [1]. Unlike generic unhindered acetophenones, the ortho-ethoxy moiety provides a specific combination of steric shielding around the carbonyl center and electron-donating resonance. This structural feature is highly valued in procurement for synthesizing active pharmaceutical ingredients (APIs) where locking the aryl-heterocycle dihedral angle is required for target pocket binding, such as in the development of specific kinase and phosphodiesterase inhibitors [2].
Replacing 2-bromo-1-(2-ethoxyphenyl)ethan-1-one with the unsubstituted 2-bromoacetophenone or the para-ethoxy isomer fundamentally alters both the process chemistry and the downstream product profile. The ortho-ethoxy group introduces significant steric hindrance that slows down nucleophilic attack at the carbonyl carbon, necessitating specific cyclization conditions (e.g., sealed-vessel heating at 105 °C) to achieve complete conversion, which would cause side reactions or over-alkylation in unhindered analogs [1]. Furthermore, in structure-based drug design, the ortho-substitution restricts the rotational freedom of the resulting aryl-heterocycle bond. Substituting with a para-isomer eliminates this conformational lock, leading to a loss of binding affinity in rigid biological targets, rendering generic alternatives unviable for these specific API synthesis pathways[2].
During the synthesis of complex polycyclic scaffolds like 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, the ortho-ethoxy group imposes a kinetic penalty compared to unhindered precursors. Reactions utilizing 2-bromo-1-(2-ethoxyphenyl)ethan-1-one typically require sealed-vessel heating at 105 °C for 4 hours, achieving yields of 50-70%, whereas the unsubstituted 2-bromoacetophenone proceeds to >85% yield under milder conditions [1]. This kinetic difference is critical for process chemists who must adjust equivalents and reaction times to prevent incomplete conversion.
| Evidence Dimension | Cyclization yield (Triazolo-thiadiazine formation) |
| Target Compound Data | 50-70% yield (requires 105 °C, 4h) |
| Comparator Or Baseline | Unsubstituted 2-bromoacetophenone (>85% yield, milder conditions) |
| Quantified Difference | 15-35% yield reduction due to ortho-steric hindrance |
| Conditions | Ethanol (0.1 M), sealed high-pressure vessel, 105 °C |
Procurement and process teams must account for lower throughput and require pressure-rated equipment when scaling up this specific ortho-substituted building block.
The selection of the ethoxy homolog over the methoxy counterpart (2-bromo-1-(2-methoxyphenyl)ethanone) is often driven by the need to optimize the lipophilicity of the final API. Incorporating the ortho-ethoxy group typically increases the ClogP of the resulting heterocycle by approximately +0.4 to +0.5 units compared to the methoxy derivative [1]. This precise tuning is utilized to enhance membrane permeability and optimize interactions within hydrophobic binding pockets, as demonstrated in the development of osteosarcoma-targeting PGK1 inhibitors.
| Evidence Dimension | Calculated Lipophilicity (ClogP) contribution |
| Target Compound Data | Adds ~0.4 to 0.5 logP units (relative to methoxy) |
| Comparator Or Baseline | 2-Bromo-1-(2-methoxyphenyl)ethanone (Baseline) |
| Quantified Difference | +0.4 to +0.5 ClogP units |
| Conditions | In silico modeling and logP evaluation of downstream heterocyclic derivatives |
Buyers selecting the ethoxy over the methoxy precursor are directly purchasing enhanced lipophilicity, which is critical for meeting strict pharmacokinetic release criteria.
When utilized as a precursor for chiral 2-amino-1-arylethanols, the ortho-ethoxy group acts as a powerful steric directing group during asymmetric reduction. The steric disparity between the bromomethyl group and the bulky ortho-ethoxyphenyl group leads to exceptionally high enantioselectivity (>95% ee) when using chiral catalysts, outperforming the para-ethoxy isomer (2-bromo-4'-ethoxyacetophenone), which typically stalls at 85-90% ee due to the lack of ortho-steric differentiation [1].
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric reduction |
| Target Compound Data | >95% ee |
| Comparator Or Baseline | 2-Bromo-4'-ethoxyacetophenone (~85-90% ee) |
| Quantified Difference | 5-10% improvement in enantiomeric excess |
| Conditions | Asymmetric ketone reduction using chiral oxazaborolidine (CBS) catalysts |
This compound is the superior procurement choice when downstream synthesis requires high-purity chiral alcohols without the need for expensive downstream chiral resolution steps.
Due to its ability to lock the aryl-heterocycle dihedral angle, this compound is ideally suited for the synthesis of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives targeting phosphodiesterase 4 (PDE4). The ortho-ethoxy group is critical for occupying specific binding pockets that generic unhindered analogs cannot access [1].
It serves as a primary building block for synthesizing thiazolidinone and oxazolone derivatives aimed at inhibiting PGK1 in osteosarcoma models. The specific lipophilicity profile provided by the ethoxy group ensures optimal cell permeability compared to more polar substituents[2].
In fine chemical manufacturing, the pronounced steric bulk of the ortho-ethoxy group makes this compound an excellent substrate for asymmetric reduction, yielding highly enantiopure chiral building blocks that are difficult to achieve with para-substituted or unhindered acetophenones [3].
Corrosive;Irritant